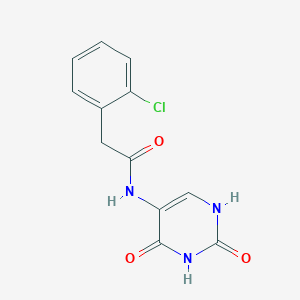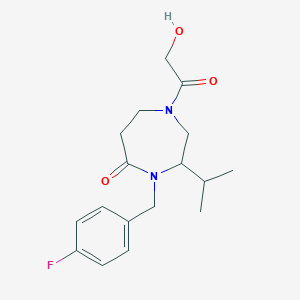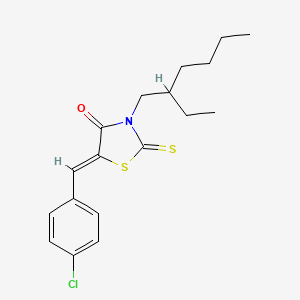![molecular formula C15H14N4O B5348359 2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)
2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile, also known as AZD0328, is a small molecule drug that has been developed as a potent and selective inhibitor of the enzyme myeloid differentiation factor 2 (MD-2). MD-2 is a co-receptor of Toll-like receptor 4 (TLR4), which plays a critical role in the innate immune response to bacterial infections. AZD0328 has been shown to have potential in the treatment of various inflammatory and autoimmune diseases.
Mecanismo De Acción
2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile works by inhibiting the interaction between MD-2 and TLR4, which is required for the activation of the TLR4 signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in preclinical models. In addition to reducing the production of pro-inflammatory cytokines and chemokines, this compound has also been shown to inhibit the activation of immune cells, such as macrophages and dendritic cells. These effects are thought to contribute to the therapeutic potential of this compound in inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile is its selectivity for MD-2, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile. One area of interest is the evaluation of this compound in combination with other anti-inflammatory drugs, such as corticosteroids or nonsteroidal anti-inflammatory drugs (NSAIDs). Another area of interest is the development of more potent and selective MD-2 inhibitors, which may have improved therapeutic potential. Finally, the potential use of this compound in the treatment of other inflammatory and autoimmune diseases, such as inflammatory bowel disease or psoriasis, warrants further investigation.
Métodos De Síntesis
The synthesis of 2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile involves several steps, including the reaction of 2-methoxy-4-nitropyridine with 3-(4-pyridinyl)-1-azetidinamine to form 2-methoxy-4-(3-pyridin-4-ylazetidin-1-yl)nitropyridine. This intermediate is then reduced to the corresponding amine using palladium on carbon and hydrogen gas. The final step involves the reaction of the amine with 2-chloro-4-cyanopyridine to form this compound.
Aplicaciones Científicas De Investigación
2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile has been extensively studied in preclinical models of various inflammatory and autoimmune diseases, including sepsis, rheumatoid arthritis, and multiple sclerosis. In these models, this compound has been shown to significantly reduce inflammation and improve disease outcomes. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in humans.
Propiedades
IUPAC Name |
2-methoxy-4-(3-pyridin-4-ylazetidin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-15-13(8-16)14(4-7-18-15)19-9-12(10-19)11-2-5-17-6-3-11/h2-7,12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKWELFREUZANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#N)N2CC(C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5348289.png)
![3-(butylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5348293.png)
![(4aS*,8aR*)-1-butyl-6-[3-(2-furyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5348294.png)
![(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5348296.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)


![4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5348310.png)
![(1-{[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropyl)amine dihydrochloride](/img/structure/B5348318.png)
![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)

![2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5348361.png)